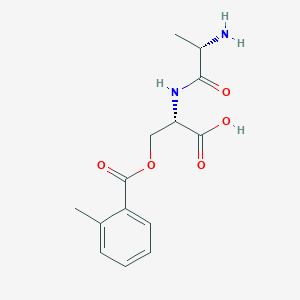

L-Alanyl-O-(2-methylbenzoyl)-L-serine

Description

L-Alanyl-O-(2-methylbenzoyl)-L-serine is a synthetic serine derivative characterized by an L-alanyl group linked to the serine backbone and a 2-methylbenzoyl ester substitution at the hydroxyl group of serine. Its molecular formula is C₁₄H₁₈N₂O₅, with a molecular weight of 294.31 g/mol and a CAS registry number 921934-59-0 . Structurally, the compound combines peptide and aromatic ester functionalities, which may influence its solubility, stability, and biological interactions.

Properties

CAS No. |

921934-48-7 |

|---|---|

Molecular Formula |

C14H18N2O5 |

Molecular Weight |

294.30 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-methylbenzoyl)oxypropanoic acid |

InChI |

InChI=1S/C14H18N2O5/c1-8-5-3-4-6-10(8)14(20)21-7-11(13(18)19)16-12(17)9(2)15/h3-6,9,11H,7,15H2,1-2H3,(H,16,17)(H,18,19)/t9-,11-/m0/s1 |

InChI Key |

AWLAAGXVAKBLOG-ONGXEEELSA-N |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)OC[C@@H](C(=O)O)NC(=O)[C@H](C)N |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OCC(C(=O)O)NC(=O)C(C)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

- The stereospecificity of serine derivatives is critical for NOD2 activation. Substitutions like O-benzyl-L-serine introduce lipophilicity without compromising activity, suggesting that the 2-methylbenzoyl group in the target compound could similarly enhance bioavailability .

- Unlike MDP derivatives with L-threonine, which decouple pyrogenic and adjuvant effects, serine-based analogs maintain balanced immunostimulatory profiles .

Glycopeptide Derivatives: Tn- and T-Antigen Haptens

Glycopeptides featuring serine-linked carbohydrates are critical in immune recognition. Notable examples include:

Key Findings :

- The esterification or glycosylation of serine’s hydroxyl group (as in the target compound’s 2-methylbenzoyl substitution) alters molecular recognition. While glycosylation directs immune responses, aromatic ester groups may confer metabolic stability or receptor-binding specificity .

Acylated Serine Derivatives in Neuroprotection and Metabolism

L-Serine and its derivatives are studied for neuroprotective and antioxidant effects:

Key Findings :

- L-Serine itself attenuates lysosomal dysfunction by restoring cathepsin D levels and suppressing lipid accumulation in neurons . Its esterified derivatives, like the target compound, may prolong half-life or improve blood-brain barrier penetration.

- Bacterial chemotaxis studies show that serine derivatives (e.g., O-phosphono-L-serine) act as chemoattractants at micromolar concentrations, suggesting that aromatic substitutions could modulate microbial interactions .

Structural Analogs in Drug Design

Aromatic and aliphatic substitutions on serine influence pharmacological properties:

Key Findings :

- Lipophilic groups (e.g., benzyl, methylbenzoyl) enhance membrane permeability but may reduce aqueous solubility. The 2-methylbenzoyl group in the target compound balances these properties .

- Peptide-backbone modifications (e.g., alanyl addition) can stabilize secondary structures or mimic endogenous peptides, as seen in MDP analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.